2,3-Dichlorophenoxyacetic acid

説明

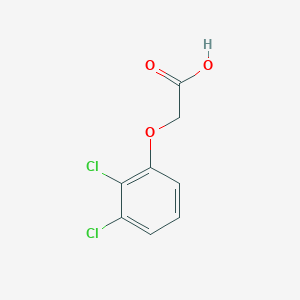

Structure

3D Structure

特性

IUPAC Name |

2-(2,3-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJIGQRZLITQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183910 | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-74-1 | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2976-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2976-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BGK3H7ZVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 2,3-Dichlorophenoxyacetic Acid

Introduction

2,3-Dichlorophenoxyacetic acid (2,3-D) is a synthetic auxin herbicide belonging to the phenoxycarboxylic acid class. For decades, synthetic auxins have been instrumental in selective weed management, particularly for controlling broadleaf weeds in monocotyledonous crops.[1][2][3] The herbicidal action of 2,3-D stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic disruption of normal plant growth and development in susceptible species.[4][5] This guide provides a comprehensive technical overview of the molecular mechanisms that underpin the action of 2,3-D, intended for researchers, scientists, and professionals in drug and herbicide development. We will delve into the core signaling pathways, quantitative analysis of its interactions, and detailed experimental protocols for its study.

Molecular Mechanism of Action: A Tale of Induced Protein Degradation

The primary mode of action of 2,3-D, like other synthetic auxins, is the hijacking of the plant's natural auxin signaling pathway. This pathway is elegantly designed to regulate gene expression in response to varying auxin levels, and its disruption by a persistent synthetic mimic like 2,3-D leads to uncontrolled and lethal growth responses.

Perception: The TIR1/AFB Co-Receptor Complex

At the heart of auxin perception lies a co-receptor complex composed of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[6][7] In the absence of auxin, Aux/IAA proteins bind to and inhibit the activity of AUXIN RESPONSE FACTOR (ARF) transcription factors, effectively silencing the expression of auxin-responsive genes.

Signal Transduction: Ubiquitination and Proteasomal Degradation

The TIR1/AFB proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB (Skp1-Cullin-F-box).[11] When 2,3-D facilitates the binding of an Aux/IAA protein to the SCFTIR1/AFB complex, the Aux/IAA is polyubiquitinated. This ubiquitination marks the Aux/IAA repressor for degradation by the 26S proteasome.[12] The continuous presence of a stable synthetic auxin like 2,3-D leads to the persistent degradation of Aux/IAA proteins, a stark contrast to the transient nature of natural IAA signaling.

Diagram: The Core Auxin Signaling Pathway Hijacked by 2,3-D

Caption: The core auxin signaling pathway under low natural auxin and high 2,3-D conditions.

Downstream Physiological and Molecular Responses

The degradation of Aux/IAA repressors unleashes the ARF transcription factors, leading to the massive and sustained transcription of auxin-responsive genes. This aberrant gene expression cascade results in a plethora of physiological disruptions in susceptible plants, including:

-

Uncontrolled Cell Division and Elongation: Leading to epinasty (downward bending of leaves), stem and petiole twisting, and callus-like growths.[1]

-

Ethylene Biosynthesis: Increased expression of ACC synthase genes, leading to a surge in ethylene production, which contributes to senescence and epinasty.

-

Abscisic Acid (ABA) Accumulation: Upregulation of ABA biosynthesis genes, contributing to growth inhibition and stress responses.

-

Production of Reactive Oxygen Species (ROS): The overall metabolic disruption and stress lead to oxidative damage.

-

Vascular Tissue Disruption: The uncontrolled growth ultimately crushes the phloem and xylem, leading to a cessation of nutrient and water transport and, eventually, plant death.

The selectivity of 2,3-D and other phenoxy herbicides is attributed to several factors in monocots, including restricted translocation, morphological differences, and a greater capacity to metabolize the herbicide into inactive conjugates.[13]

Methodologies for Studying the Mechanism of Action

A multi-faceted approach is required to elucidate the mechanism of action of synthetic auxins like 2,3-D. Here, we detail key experimental protocols.

Quantitative Data on Herbicide-Receptor Interactions

The binding affinity of different synthetic auxins to the TIR1/AFB receptors is a critical parameter. While specific data for 2,3-D is limited, the following table summarizes known dissociation constants (Kd) for other synthetic auxins with TIR1, providing a valuable comparative framework.

| Auxin/Herbicide | TIR1/AFB Receptor | Dissociation Constant (Kd) | Reference |

| Indole-3-acetic acid (IAA) | TIR1 | ~20-60 nM | [6] |

| 1-Naphthaleneacetic acid (NAA) | TIR1 | ~30-100 nM | [6] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | ~1-5 µM | [4][9] |

| Picloram | TIR1 | >100 µM | [9] |

| Picloram | AFB5 | ~1 µM | [9] |

Note: Lower Kd values indicate higher binding affinity.

Experimental Protocols

Causality Behind Experimental Choices: This assay directly measures the binding affinity of a synthetic auxin to the purified TIR1/AFB-Aux/IAA co-receptor complex. It is a fundamental technique to quantify the initial perception event. Surface Plasmon Resonance (SPR) is a powerful method for this, as it allows for real-time measurement of binding kinetics.

Protocol:

-

Protein Expression and Purification:

-

Express recombinant TIR1/AFB and Aux/IAA proteins in a suitable system (e.g., insect cells or E. coli).

-

Purify the proteins using affinity chromatography (e.g., His-tag or GST-tag).[14]

-

-

SPR Chip Preparation:

-

Immobilize one of the binding partners (e.g., biotinylated Aux/IAA degron peptide) onto a streptavidin-coated SPR sensor chip.

-

-

Binding Analysis:

-

Inject a solution containing the purified TIR1/AFB protein and varying concentrations of 2,3-D over the sensor chip surface.

-

Measure the change in the refractive index at the chip surface, which is proportional to the mass of protein binding.

-

Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (Kd = kd/ka).[8]

-

-

Data Analysis:

-

Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the Kd value.

-

Diagram: In Vitro Binding Assay Workflow

Caption: A simplified workflow for determining the binding affinity of 2,3-D.

Causality Behind Experimental Choices: The Y2H system is an in vivo technique to study protein-protein interactions. It is particularly useful for confirming that a synthetic auxin promotes the interaction between a specific TIR1/AFB and Aux/IAA pair within a cellular context.

Protocol:

-

Plasmid Construction:

-

Clone the coding sequence of a TIR1/AFB protein into a "bait" vector, fusing it to a DNA-binding domain (e.g., LexA or GAL4-BD).

-

Clone the coding sequence of an Aux/IAA protein into a "prey" vector, fusing it to a transcriptional activation domain (e.g., GAL4-AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

-

-

Interaction Assay:

-

Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine, leucine) and containing a chromogenic substrate (e.g., X-gal).

-

Include varying concentrations of 2,3-D in the medium.

-

-

Data Analysis:

-

Growth on the selective medium and the development of a blue color (from X-gal cleavage) indicate a positive interaction, demonstrating that 2,3-D facilitates the binding of the specific TIR1/AFB and Aux/IAA pair.[4]

-

Causality Behind Experimental Choices: This whole-organism bioassay provides a quantitative measure of the physiological effect of a synthetic auxin. It is a crucial experiment to link molecular interactions to the herbicidal effect.

Protocol:

-

Seed Sterilization and Plating:

-

Surface-sterilize seeds of a susceptible plant species (e.g., Arabidopsis thaliana).

-

Plate the seeds on a sterile nutrient agar medium in petri dishes.

-

-

Herbicide Treatment:

-

Prepare a series of media plates containing a range of 2,3-D concentrations.

-

Include a solvent control (e.g., DMSO).

-

-

Growth and Measurement:

-

Germinate and grow the seedlings vertically for a defined period (e.g., 5-7 days).

-

Scan the plates and measure the primary root length using image analysis software.

-

-

Data Analysis:

-

Calculate the percent root growth inhibition for each 2,3-D concentration relative to the control.

-

Determine the concentration of 2,3-D that causes 50% inhibition of root growth (IC50).[7]

-

Conclusion

The mechanism of action of this compound is a classic example of herbicide action through the subversion of a fundamental plant signaling pathway. By acting as a persistent mimic of the natural hormone auxin, 2,3-D triggers the constitutive degradation of Aux/IAA transcriptional repressors, leading to uncontrolled gene expression and, ultimately, the death of susceptible plants. A thorough understanding of this mechanism, from the molecular interactions at the receptor level to the whole-plant physiological responses, is paramount for the development of new herbicides, the management of herbicide resistance, and the mitigation of off-target effects. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of synthetic auxins and their intricate interactions with plant biology.

References

- Wikipedia. (2024). 2,4-Dichlorophenoxyacetic acid.

- Pest Management Science. (2018). Optimizing RNA-seq studies to investigate herbicide resistance.

- MDPI. (2020). Transcriptome Analysis Identifies Candidate Target Genes Involved in Glyphosate-Resistance Mechanism in Lolium multiflorum.

- National Center for Biotechnology Information. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation.

- Unknown Source. (n.d.). Invitro Binding Assay Protocol.

- Google Books. (1979). Fate and Selectivity of Phenoxy-phenoxy Herbicides in Plants.

- PubMed. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds.

- Oxford Academic. (2016). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity.

- National Center for Biotechnology Information. (2023). Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses.

- National Center for Biotechnology Information. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis.

- ResearchGate. (2018). qPCR analysis of gene expression during an herbicide treatment time....

- Frontiers. (2023). Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomi.

- National Center for Biotechnology Information. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.

- ResearchGate. (2024). (PDF) Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds.

- National Center for Biotechnology Information. (2022). The differential binding and biological efficacy of auxin herbicides.

- Mississippi State University. (2019). Monocot and dicot weed control with mixtures of quizalofop and florpyrauxifen-benzyl in the Provisia(TM) rice system.

- Society for Ecological Restoration. (2014). Herbicides Can Negatively Affect Seed Performance in Native Plants.

- PubMed. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation.

- National Center for Biotechnology Information. (2017). A guide to simple, direct, and quantitative in vitro binding assays.

- R Discovery. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds.

- Matilda. (2024). comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds.

- PNAS. (2011). Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling.

- Graphviz. (2024). DOT Language.

- National Center for Biotechnology Information. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins.

- Cambridge Core. (2017). 2,4-D Past, Present, and Future: A Review.

- Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening.

- PubMed Central. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions.

- PubMed Central. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples.

- National Center for Biotechnology Information. (2010). A Rapid and Simple Bioassay Method for Herbicide Detection.

- Graphviz. (2022). dot.

- POL Scientific. (2017). A guide to simple, direct, and quantitative in vitro binding assays.

- Stack Overflow. (2017). GraphViz - Link Edge Label to Another Dot Graph.

- ResearchGate. (n.d.). Results of Allium root growth inhibition test.

- Graphviz. (2015). Drawing graphs with dot.

- Government of Canada Publications. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.

- graphviz documentation. (n.d.). User Guide.

- ResearchGate. (n.d.). Growth inhibition of compounds on roots and shoots against four test....

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Fate and Selectivity of Phenoxy-phenoxy Herbicides in Plants - Paul Frederick Boldt - Google ブックス [books.google.co.jp]

- 3. 2,4-D Past, Present, and Future: A Review | Weed Technology | Cambridge Core [cambridge.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.nufarm.com [cdn.nufarm.com]

- 14. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathway of 2,3-Dichlorophenoxyacetic acid

An In-Depth Technical Guide to the Synthesis of 2,3-Dichlorophenoxyacetic Acid

Introduction

This compound (2,3-D) is a chlorinated aromatic carboxylic acid, identified by the chemical formula C₈H₆Cl₂O₃[1]. While its isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), is one of the most widely used herbicides globally, 2,3-D serves as a valuable synthetic intermediate and building block in the development of more complex molecules, including pharmaceuticals and agrochemicals[2]. Its specific substitution pattern provides unique reactivity and physical properties, making it a compound of interest for chemical research and structure-activity relationship (SAR) studies[2].

This guide provides a detailed exploration of the predominant synthetic pathway for this compound, grounded in the principles of the Williamson ether synthesis. It will elucidate the causal mechanisms behind experimental choices, provide detailed protocols, and discuss the synthesis of key precursors, offering a comprehensive resource for researchers and development professionals.

Primary Synthesis Pathway: The Williamson Ether Synthesis

The most direct and widely employed method for synthesizing this compound is a variation of the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide ion[3][4][5]. The overall strategy involves the reaction of 2,3-dichlorophenol with chloroacetic acid under basic conditions.

Pillar 1: Mechanistic Rationale & Causality

The reaction proceeds in two critical, sequential steps within a "one-pot" synthesis:

-

Deprotonation of the Phenol: The hydroxyl group of 2,3-dichlorophenol is weakly acidic. To transform it into a potent nucleophile capable of attacking the alkyl halide, it must be deprotonated. A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to abstract the phenolic proton, forming the sodium or potassium 2,3-dichlorophenoxide salt. This phenoxide ion is a significantly stronger nucleophile than the neutral phenol due to the negatively charged oxygen atom. This step is a classic acid-base neutralization and is typically exothermic[6].

-

SN2 Nucleophilic Attack: The generated 2,3-dichlorophenoxide ion then acts as the nucleophile. It attacks the electrophilic carbon atom of chloroacetic acid (or its corresponding salt, sodium chloroacetate, formed in situ). This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which acts as a good leaving group[4][5]. The reaction follows a concerted SN2 mechanism, where the phenoxide attacks from the side opposite the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-oxygen ether bond[4][7].

The final step involves the acidification of the reaction mixture. The product of the SN2 reaction is the sodium salt of this compound. A strong mineral acid, such as hydrochloric acid (HCl), is added to protonate the carboxylate, causing the free acid to precipitate out of the aqueous solution, allowing for its isolation[8].

Pillar 2: Self-Validating Experimental Protocol

This protocol describes a laboratory-scale synthesis. All steps should be performed in a well-ventilated fume hood.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 2,3-Dichlorophenol | 163.00 | 576-24-9 | Toxic, Irritant[9] |

| Chloroacetic Acid | 94.50 | 79-11-8 | Corrosive, Toxic |

| Sodium Hydroxide | 40.00 | 1310-73-2 | Corrosive |

| Hydrochloric Acid (conc.) | 36.46 | 7647-01-0 | Corrosive, Respiratory Irritant |

| Toluene | 92.14 | 108-88-3 | Flammable, Irritant |

Procedure:

-

Phenoxide Formation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 16.3 g (0.1 mol) of 2,3-dichlorophenol in 50 mL of water containing 8.0 g (0.2 mol) of sodium hydroxide.

-

Causality: Using two equivalents of NaOH ensures complete deprotonation of the phenol and neutralization of the chloroacetic acid in the next step, maintaining the basic conditions required for the reaction. The dissolution will be exothermic.

-

-

Condensation Reaction:

-

In a separate beaker, carefully dissolve 9.45 g (0.1 mol) of chloroacetic acid in 30 mL of water and neutralize it with a portion of the NaOH solution prepared earlier.

-

Slowly add the resulting sodium chloroacetate solution to the 2,3-dichlorophenoxide solution in the flask.

-

Heat the reaction mixture to a gentle reflux (approximately 95-100 °C) and maintain this temperature for 2-3 hours with continuous stirring.

-

Causality: Heating provides the necessary activation energy for the SN2 reaction. The reflux ensures that the reaction proceeds at a constant, elevated temperature without loss of solvent.

-

-

Acidification and Isolation:

-

After the reflux period, cool the reaction mixture to room temperature. The solution now contains the sodium salt of this compound.

-

Slowly and carefully, with stirring, acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2 (test with pH paper).

-

Causality: Protonation of the carboxylate salt renders the product, this compound, insoluble in the aqueous medium, causing it to precipitate as a solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold water to remove inorganic salts (like NaCl) and any unreacted starting materials.

-

-

Purification:

-

The crude product can be purified by recrystallization. Transfer the solid to a beaker and dissolve it in a minimum amount of a suitable hot solvent, such as toluene or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Validation: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value. Further characterization can be achieved using techniques like NMR or IR spectroscopy.

-

Synthesis of the Core Precursor: 2,3-Dichlorophenol

The availability of high-purity 2,3-dichlorophenol is critical for the successful synthesis of the target molecule. While direct chlorination of phenol often leads to a mixture of isomers, a more regioselective route involves the diazotization of 2,3-dichloroaniline[2].

Mechanism:

-

Diazotization: 2,3-dichloroaniline is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at a low temperature (0-5 °C). This converts the primary amine group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻)[2]. The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing prematurely.

-

Hydrolysis: The resulting diazonium salt solution is then gently warmed. The diazonium group is an excellent leaving group and is displaced by water (hydrolysis), releasing nitrogen gas and forming the desired 2,3-dichlorophenol.

Sources

- 1. This compound | C8H6Cl2O3 | CID 18105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. nzic.org.nz [nzic.org.nz]

- 7. byjus.com [byjus.com]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3-Dichlorophenoxyacetic acid chemical properties and structure

An In-Depth Technical Guide to 2,3-Dichlorophenoxyacetic Acid: Chemical Properties, Structure, and Analysis

Introduction

This compound (2,3-D) is a chlorinated phenoxyacetic acid derivative. While less ubiquitous than its well-known isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), it serves as an important reference compound in analytical chemistry and environmental science.[1] As a member of the phenoxy herbicide family, its chemical properties and biological activity are of significant interest to researchers in agrochemistry, environmental toxicology, and plant sciences. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies pertaining to 2,3-D, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, designing analytical methods, and assessing its toxicological profile.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,3-dichlorophenoxy)acetic acid | [2] |

| CAS Number | 2976-74-1 | [2] |

| Molecular Formula | C₈H₆Cl₂O₃ | [2][3] |

| Molecular Weight | 221.04 g/mol | [2][3] |

| Appearance | White to light yellow powder/solid | [4] |

| Melting Point | 170-175 °C (338-347 °F) | [3] |

| Boiling Point | 160 °C at 760 mmHg (decomposes) | [4] |

| Solubility | Soluble in ethanol, DMSO, and DMF. | [4] |

| InChI Key | RBJIGQRZLITQJG-UHFFFAOYSA-N | [2] |

Chemical Structure and Synthesis

The molecular structure of this compound consists of a dichlorinated phenyl ring linked to an acetic acid moiety through an ether bond. The specific positioning of the chlorine atoms at the 2 and 3 positions of the phenyl ring distinguishes it from other isomers like 2,4-D and 3,4-D.

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of phenoxyacetic acids can generally be achieved through the Williamson ether synthesis, where a phenol is reacted with a haloacetic acid in the presence of a base.[5] For 2,3-D, the synthesis commences with 2,3-dichlorophenol.

Experimental Protocol: Synthesis of this compound

-

Preparation of the Phenoxide: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 2,3-dichlorophenol in an appropriate solvent such as ethanol.

-

Reaction with Base: Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution to deprotonate the phenol and form the sodium 2,3-dichlorophenoxide salt.

-

Condensation Reaction: Introduce an aqueous solution of chloroacetic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours to ensure the completion of the nucleophilic substitution reaction.

-

Acidification and Precipitation: After cooling, acidify the reaction mixture with a strong acid, like hydrochloric acid, to a pH of approximately 1-2. This protonates the carboxylate, causing the this compound to precipitate out of the solution.

-

Isolation and Purification: The solid product is then collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Caption: Workflow for the synthesis of this compound.

Analytical Methodologies

The detection and quantification of this compound, particularly at trace levels in environmental samples, necessitate sensitive analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed.[6][7] Due to the low volatility of the acidic form, derivatization is often required for GC analysis to convert the acid into a more volatile ester.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides high sensitivity and selectivity, making it a robust method for the analysis of 2,3-D and other phenoxy acid herbicides.[8]

Experimental Protocol: GC-MS Analysis of 2,3-D

-

Sample Preparation (Extraction): For water samples, a salting-out assisted liquid-liquid extraction (SALLE) can be employed.[9] Acidify the sample to a pH of 2, add a salting-out agent (e.g., sodium chloride), and extract with an organic solvent like acetonitrile. For soil or biological matrices, a more rigorous extraction, potentially involving sonication or Soxhlet extraction, may be necessary.

-

Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), and a catalyst. Heat the mixture to form the pentafluorobenzyl ester of 2,3-D. This enhances volatility and improves detection by electron capture or mass spectrometry.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. A capillary column, such as a DB-5MS, is suitable for separation. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

-

Quantification: Prepare a calibration curve using standards of derivatized 2,3-D. The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.

Caption: Analytical workflow for GC-MS determination of 2,3-D.

Applications and Mechanism of Action

While its isomer 2,4-D is extensively used as a selective herbicide for broadleaf weeds, this compound is primarily utilized as an analytical standard for the identification and quantification of phenoxy herbicides in various matrices.[1] It is also employed in research settings to study the structure-activity relationships of auxin-like compounds.

The mechanism of action for phenoxyacetic acids involves mimicking the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[10][11] However, unlike IAA, which is tightly regulated by the plant's metabolic processes, synthetic auxins like 2,3-D are more resistant to degradation.[10] This leads to an uncontrolled and unsustainable growth response in susceptible plants, ultimately resulting in their death.[11][12]

The key steps in the herbicidal action are:

-

Absorption and Translocation: The compound is absorbed through the leaves and roots and transported throughout the plant.[12]

-

Binding to Auxin Receptors: It binds to auxin receptors, initiating a signaling cascade.[11]

-

Gene Expression and Physiological Response: This leads to the upregulation of genes involved in cell growth and division, causing epinasty (twisting of stems and petioles), and callus formation.[11][12]

-

Ethylene Production and Senescence: The hormonal imbalance also stimulates the production of ethylene, a hormone associated with senescence and cell death.[11]

Caption: Simplified signaling pathway for auxin-like herbicides.

Toxicological Profile

The toxicological data for this compound is not as extensively documented as for 2,4-D. However, as a member of the chlorophenoxy herbicide class, it is expected to exhibit some level of toxicity. For 2,4-D, chronic exposure in animal studies has shown effects on the blood, liver, and kidneys.[13] Acute exposure can cause skin and eye irritation.[13] It is important to handle 2,3-D with appropriate personal protective equipment in a laboratory setting.

Environmental Fate and Impact

The environmental persistence and mobility of 2,3-D are influenced by factors such as soil type, pH, temperature, and microbial activity. Generally, phenoxyacetic acids are susceptible to microbial degradation in soil and aquatic environments.[13] The half-life of 2,4-D in soil is typically in the range of 7 to 10 days.[13] Due to its acidic nature, its mobility in soil is pH-dependent. At higher pH values, it will be in its anionic form, which is more water-soluble and has a higher potential for leaching.[13] In aquatic systems, photolysis can also contribute to its degradation.[14]

References

- PubChem. This compound.

- Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

- Unknown. 2,4-Dichlorophenoxyacetic acid. [Link]

- Abou El-ghit, H. M. (2012). Effect of Post-emergence Application of Dichlorophenoxy acetic acid (2,4-D) Herbicide on Growth and Development of three Weeds. [Link]

- Wang, Y., et al. (2015). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.

- Zazouli, M. A., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.

- NCERT. Chapter 13: Plant Growth and Development. [Link]

- U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)

- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

- Zuanazzi, C., et al. (2018). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.

- ResearchGate. Mechanism of action of 2,4-D herbicide on target weeds. [Link]

- Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid.

- ResearchGate.

- U.S. Environmental Protection Agency. (2007). 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

- bioWORLD. 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

- Ghavzan, N. J. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

- Miki, A., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology. [Link]

- Zaggoud, S., et al. (2017). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.

Sources

- 1. This compound PESTANAL , analytical standard 2976-74-1 [sigmaaldrich.com]

- 2. This compound | C8H6Cl2O3 | CID 18105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. You are being redirected... [bio-world.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deswater.com [deswater.com]

- 10. curresweb.com [curresweb.com]

- 11. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. deq.mt.gov [deq.mt.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2,3-Dichlorophenoxyacetic Acid and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activity of 2,3-Dichlorophenoxyacetic acid (2,3-D) and its isomers, a class of synthetic auxins with significant herbicidal properties. While 2,4-Dichlorophenoxyacetic acid (2,4-D) is the most extensively studied and utilized isomer, this document delves into the nuanced differences in activity that arise from the varied substitution patterns of chlorine atoms on the phenoxy ring. We will explore the molecular mechanism of action, focusing on the interaction with the TIR1/AFB auxin co-receptor complex and the subsequent signaling cascade that leads to phytotoxicity. Structure-activity relationships among the isomers will be discussed, drawing on available comparative data. Furthermore, this guide presents detailed experimental protocols for assessing and comparing the biological activity of these compounds, offering a valuable resource for researchers in herbicide development, plant physiology, and molecular biology.

Introduction: The Dichotomy of Auxin Action

Auxins are a class of plant hormones that play a pivotal role in regulating nearly every aspect of plant growth and development, from cell division and elongation to organ patterning and responses to environmental stimuli. The discovery of natural auxins, such as indole-3-acetic acid (IAA), paved the way for the synthesis of synthetic analogues. These synthetic auxins, including the dichlorophenoxyacetic acids, mimic the action of IAA but often exhibit greater stability and potency.[1][2]

At low concentrations, synthetic auxins can be used as plant growth regulators to promote rooting, fruit set, and prevent premature fruit drop.[3] However, at higher concentrations, they act as potent herbicides, particularly against broadleaf weeds. This dual functionality stems from their ability to overwhelm the plant's natural auxin homeostasis, leading to uncontrolled and unsustainable growth that ultimately results in plant death.[1][2] The dichlorophenoxyacetic acid family, with its various isomers, provides a compelling case study in how subtle changes in molecular structure can significantly impact biological activity.

Molecular Mechanism of Action: A Tale of Targeted Protein Degradation

The herbicidal action of dichlorophenoxyacetic acid isomers is initiated by their binding to the auxin co-receptor complex. This complex consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[4][5]

Figure 1: The auxin signaling pathway initiated by dichlorophenoxyacetic acid isomers.

The binding of a dichlorophenoxyacetic acid molecule to the TIR1/AFB protein acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and an Aux/IAA protein. This ternary complex formation signals the Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex, of which TIR1/AFB is a component, to polyubiquitinate the Aux/IAA repressor. The ubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome.

The degradation of Aux/IAA proteins releases the repression of AUXIN RESPONSE FACTOR (ARF) transcription factors. Liberated ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to a massive and uncontrolled transcription of genes involved in cell division, expansion, and differentiation. This ultimately results in the characteristic symptoms of auxin herbicide phytotoxicity, including epinasty (downward bending of leaves), stem twisting, and callus formation, culminating in the death of the plant.

Isomeric Variation and Biological Activity: A Structure-Activity Relationship

Generally, the herbicidal activity is dependent on factors such as the molecule's polarity, reactivity, and its ability to bind to the TIR1/AFB co-receptors.[6]

Key SAR Observations for Dichlorophenoxyacetic Acids:

-

Position of Chlorine Atoms: Studies on various chloro- and methyl-substituted phenoxyacetic acids have shown that substitution at the 2- and 4-positions (as in 2,4-D) confers high auxin activity.[8] One study indicated that the 2,5-dichloro isomer was the most active among the tested dichlorophenoxyacetic acids.[8] Conversely, a halogen at the 3-position has been associated with reduced activity.[9]

-

Polarity and Reactivity: Research has indicated that this compound (2,3-D) has the highest polarity among several tested phenoxyacetic acid herbicides.[6] This higher polarity might influence its uptake, translocation, and interaction with the receptor site. The same study also suggested that 2,3-D is a less stable and more reactive molecule compared to 2,4-D.[6] However, the direct correlation of these physicochemical properties with herbicidal efficacy requires further quantitative investigation.

-

Receptor Binding: The differential binding of auxin herbicides to the various members of the TIR1/AFB family of receptors can influence their biological activity and weed control spectrum.[4][10] For instance, some synthetic auxins show preferential binding to certain AFB proteins. While detailed binding affinity data for 2,3-D is scarce, the differential activity observed among isomers likely stems, at least in part, from their varying affinities for different TIR1/AFB-Aux/IAA co-receptor complexes.

Table 1: Physicochemical Properties and General Activity Trends of Dichlorophenoxyacetic Acid Isomers

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | General Polarity Trend[6] | Notes on Activity |

| This compound | C₈H₆Cl₂O₃ | 221.04 | Highest | Suggested to be more reactive than 2,4-D.[6] |

| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 221.04 | High | The most widely used and studied isomer with potent herbicidal activity.[1] |

| 2,5-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 221.04 | - | Reported to have high activity in some studies.[8] |

| 2,6-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 221.04 | - | Generally shows lower auxin activity. |

| 3,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 221.04 | - | Demonstrates auxin-like activity.[11] |

| 3,5-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 221.04 | - | Generally shows lower auxin activity. |

Note: The information on the relative activity of isomers other than 2,4-D is limited and may vary depending on the specific bioassay and plant species.

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate and compare the biological activity of this compound and its isomers, a combination of in vitro and in vivo assays is essential.

Seed Germination and Seedling Growth Bioassay

This whole-plant assay provides a direct measure of the phytotoxic effects of the compounds.

Protocol:

-

Preparation of Test Solutions: Prepare stock solutions of each dichlorophenoxyacetic acid isomer in a suitable solvent (e.g., ethanol or DMSO) and then make a dilution series in distilled water or a nutrient solution to the desired test concentrations. Include a solvent-only control.

-

Seed Plating: Place a set number of seeds of a sensitive plant species (e.g., Arabidopsis thaliana, cress, or lettuce) on filter paper in petri dishes.

-

Treatment: Add a fixed volume of each test solution or control to the filter paper in the petri dishes, ensuring the paper is saturated but not flooded.

-

Incubation: Seal the petri dishes and place them in a controlled environment (e.g., a growth chamber with defined light and temperature conditions) for a set period (e.g., 5-7 days).

-

Data Collection: Measure the percentage of seed germination, primary root length, and hypocotyl length for each seedling.

-

Data Analysis: Calculate the mean and standard deviation for each parameter at each concentration. Plot the percentage of inhibition of root or hypocotyl elongation against the logarithm of the concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration) value for each isomer.

Figure 2: Workflow for the seed germination and seedling growth bioassay.

In Vitro Receptor-Ligand Binding Assay

This assay provides a direct measure of the binding affinity of the dichlorophenoxyacetic acid isomers to the TIR1/AFB auxin co-receptors.

Protocol:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB and Aux/IAA proteins.

-

Assay Setup: Immobilize one of the binding partners (e.g., TIR1/AFB) on a sensor chip for Surface Plasmon Resonance (SPR) or use a labeled ligand in a competitive binding assay format.

-

Binding Measurement: Introduce the dichlorophenoxyacetic acid isomers at various concentrations and measure the binding response. In a competitive assay, measure the displacement of a labeled auxin.

-

Data Analysis: Determine the equilibrium dissociation constant (Kd) for each isomer to quantify its binding affinity to the specific TIR1/AFB-Aux/IAA complex.[4]

Auxin-Responsive Gene Expression Analysis

This molecular assay quantifies the downstream effects of auxin perception.

Protocol:

-

Plant Treatment: Treat seedlings of a model plant species (e.g., Arabidopsis thaliana) with the different dichlorophenoxyacetic acid isomers at various concentrations for a defined period.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated seedlings and synthesize complementary DNA (cDNA).

-

Quantitative PCR (qPCR): Perform qPCR using primers for known auxin-responsive genes (e.g., members of the GH3 and SAUR gene families).

-

Data Analysis: Calculate the relative fold change in gene expression for each treatment compared to the control.

Metabolism and Environmental Fate

The persistence and efficacy of dichlorophenoxyacetic acid isomers in the environment are influenced by their metabolism in plants and degradation by soil microorganisms. While most studies have focused on 2,4-D, the general pathways are likely similar for other isomers, with variations in the rate and products of metabolism.

In plants, 2,4-D can be metabolized through several pathways, including:

-

Conjugation: Formation of conjugates with amino acids or sugars, which can be either a detoxification mechanism or a temporary storage form.[12]

-

Hydroxylation: The addition of hydroxyl groups to the aromatic ring, often followed by conjugation.[12]

-

Side-chain degradation: Cleavage of the acetic acid side chain.

In the soil, microbial degradation is the primary mechanism for the dissipation of dichlorophenoxyacetic acids. The half-life of 2,4-D in soil can vary from a few days to several weeks, depending on soil type, temperature, moisture, and microbial activity.[1] The differential polarity and reactivity of the isomers, such as the higher polarity of 2,3-D, may influence their sorption to soil particles and their susceptibility to microbial breakdown.

Conclusion and Future Directions

The dichlorophenoxyacetic acid family of synthetic auxins, with 2,4-D as its most prominent member, has been a cornerstone of chemical weed control for decades. This guide has elucidated the molecular mechanism of their action, which involves hijacking the plant's natural auxin signaling pathway to induce lethal, uncontrolled growth.

While the biological activity of 2,4-D is well-documented, a significant knowledge gap exists regarding the comparative activity of its isomers, including this compound. The available structure-activity relationship studies suggest that the positioning of the chlorine atoms on the phenoxy ring is a critical determinant of auxin-like activity, influencing factors such as polarity, reactivity, and receptor binding affinity.

Future research should focus on a systematic and quantitative comparison of the biological activities of all dichlorophenoxyacetic acid isomers. This should include:

-

Comprehensive dose-response studies on a wider range of plant species to determine their relative herbicidal efficacy.

-

In-depth receptor binding assays to quantify the binding affinities of each isomer to the different TIR1/AFB co-receptors.

-

Metabolism and degradation studies for each isomer to understand their environmental persistence and potential for the evolution of resistance.

A deeper understanding of the structure-activity relationships within this important class of herbicides will be invaluable for the rational design of new, more effective, and selective weed control agents, as well as for predicting their environmental impact.

References

- Beydon, D., et al. (2014). Percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid: structure-activity relationship. Toxicology in Vitro, 28(6), 1106-1113. [Link]

- Fawcett, C. H., et al. (1959). Studies on plant growth-regulating substances. XIII. Chloro- and methyl-substituted phenoxyacetic and benzoic acids. Annals of Applied Biology, 47(2), 297-307. [Link]

- Świderski, G., et al. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 25(8), 1859. [Link]

- ResearchGate. (n.d.). Structural diagrams of 2,4-D and other phenoxy herbicides. [Link]

- Cabral, M. F., & Jones, A. (2003).

- CliniSciences. (n.d.). Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA). [Link]

- Cawthray, G. R., et al. (2018). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). Journal of Agricultural and Food Chemistry, 66(51), 13378-13385. [Link]

- CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Phenoxyacetic acid. [Link]

- Wikipedia. (2024). 2,4-Dichlorophenoxyacetic acid. [Link]

- 2,4-Dichlorophenoxyacetic acid. (n.d.). [Link]

- Badawi, H. M., et al. (2011). 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study. Molecules, 16(9), 7498-7517. [Link]

- Todd, J. C., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 78(4), 1305-1316. [Link]

- ResearchGate. (n.d.). The differential binding and biological efficacy of auxin herbicides. [Link]

- Wang, L., et al. (2019). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Omega, 4(1), 2246-2253. [Link]

- ResearchGate. (n.d.). Relative binding of auxin herbicides. Binding was assayed by SPR and in.... [Link]

- Simon, S., et al. (2016). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. International Journal of Molecular Sciences, 17(9), 1534. [Link]

- Armstrong, C., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15152-15157. [Link]

- Li, S., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops.

- ResearchGate. (n.d.).

- Casal, B., et al. (2003). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry, 5(4), 400-405. [Link]

- ResearchGate. (n.d.). AR dose-response curves for 2,4-dichlorophenoxyacetic acid (2,4-D) and.... [Link]

- ResearchGate. (n.d.). (PDF) Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. [Link]

- ResearchGate. (n.d.). Dose–response curves representing the level of 2,4-D resistance in (a).... [Link]

- Karami, O., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. [Link]

- van Ravenzwaay, B., et al. (2003). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Xenobiotica, 33(8), 805-821. [Link]

- ResearchGate. (n.d.). (PDF) New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. [Link]

- Islam, F., et al. (2018). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.

- Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Polish Journal of Environmental Studies, 15(3), 365-374. [Link]

- Farmonaut. (2024). Agricultural Herbicides: 3-D & 2 4-D Herbicide Trends. [Link]

- ResearchGate. (n.d.). (PDF) Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. [Link]

- National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. [Link]

- Farmers Business Network. (2023). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. [Link]

- Różalska, S., et al. (2018). 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader. Ecotoxicology and Environmental Safety, 162, 228-235. [Link]

- U.S. EPA. (1986). 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA) [clinisciences.com]

- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahri.uwa.edu.au [ahri.uwa.edu.au]

The Dawn of Selective Weed Control: A Technical Guide to the Discovery and History of Chlorophenoxyacetic Acids

Abstract

The discovery of chlorophenoxyacetic acids in the early 1940s represents a watershed moment in agricultural science, heralding the era of selective chemical weed control. This guide provides an in-depth technical exploration of the history, discovery, and foundational science of these pioneering herbicides. It is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed narrative that interweaves historical context with the scientific principles that underpinned this transformative technology. We will delve into the key experiments, the brilliant minds behind them, and the enduring legacy of these compounds, which continue to shape modern agriculture and plant science.

Introduction: The Pre-Herbicidal Era and the Quest for a "Magic Bullet"

Prior to the 1940s, weed management was a labor-intensive and often inefficient endeavor, heavily reliant on mechanical methods such as tillage.[1] The concept of a "magic bullet" – a chemical that could selectively eliminate weeds without harming crops – was a distant aspiration. The burgeoning field of plant physiology, however, was beginning to unravel the intricate hormonal systems that govern plant growth. The discovery of auxins, the first class of plant hormones, by Frits Went in the 1920s through his elegant Avena coleoptile experiments, laid the crucial groundwork for what was to come.[2][3] Went demonstrated that a chemical messenger, later identified as indole-3-acetic acid (IAA), was responsible for phototropism and cell elongation.[2][3] This understanding of hormonal control opened a new frontier: could this knowledge be exploited to manipulate plant growth for agricultural benefit?

A Tale of Two Continents: The Independent and Wartime-Shrouded Discovery

The story of chlorophenoxyacetic acids is a remarkable case of simultaneous, independent discovery by four groups in the United Kingdom and the United States, all working under the veil of wartime secrecy during World War II.[4][5][6] The pressing need to increase food production for the war effort provided a powerful impetus for this research.

In the United Kingdom, two teams were at the forefront. William G. Templeman and his colleagues at Imperial Chemical Industries (ICI) were investigating the effects of synthetic auxins on plant growth.[4][5][6] Concurrently, a group at the Rothamsted Agricultural Experiment Station, including Philip S. Nutman, was pursuing similar lines of inquiry.[4][5][6]

Across the Atlantic, in the United States, Franklin D. Jones at the American Chemical Paint Company and a collaborative effort between Ezra Kraus, John Mitchell, and their associates at the University of Chicago and the U.S. Department of Agriculture were also exploring the potential of synthetic plant growth regulators.[4][5][6]

The first public disclosure of the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D) came in a 1941 paper by Robert Pokorny.[7][8] However, it was the 1942 publication by P.W. Zimmerman and A.E. Hitchcock of the Boyce Thompson Institute that first described the remarkable plant growth-regulating activities of substituted phenoxy acids, including 2,4-D.[7][9][10] The first publication detailing the selective herbicidal use of 2,4-D appeared in 1944, and by 1945, it was commercially available as "Weedone".[1][7]

The Science of Selectivity: Mechanism of Action

Chlorophenoxyacetic acids are synthetic auxins.[11] They mimic the action of the natural plant hormone IAA but are far more persistent in plant tissues due to their resistance to the enzymatic degradation pathways that regulate natural auxin levels. This persistence leads to a catastrophic disruption of normal hormonal balance in susceptible plants.

At the molecular level, auxins, including their synthetic counterparts, initiate a signaling cascade that results in changes in gene expression. The key components of this pathway are:

-

TIR1/AFB F-box proteins: These are the auxin receptors.

-

Aux/IAA proteins: These are transcriptional repressors.

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of target genes.

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their activity. When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor frees the ARF to activate the transcription of auxin-responsive genes, leading to a cascade of physiological effects.

The selective toxicity of chlorophenoxyacetic acids towards broadleaf weeds over grasses is not fully understood but is thought to be due to differences in their uptake, translocation, and metabolism between the two plant types.

Figure 1: Simplified diagram of the auxin signaling pathway.

Chemical Synthesis and Properties

The synthesis of chlorophenoxyacetic acids is a relatively straightforward process, which contributed to their rapid and widespread adoption. The most common method for producing 2,4-D involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base.[7][11][12][13][14][15][16]

Physicochemical Properties

The physicochemical properties of 2,4-D and another early chlorophenoxyacetic acid herbicide, MCPA (2-methyl-4-chlorophenoxyacetic acid), are summarized in the table below. These properties influence their environmental fate and behavior.

| Property | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2-Methyl-4-chlorophenoxyacetic acid (MCPA) |

| Chemical Formula | C₈H₆Cl₂O₃ | C₉H₉ClO₃ |

| Molar Mass | 221.04 g/mol | 200.62 g/mol |

| Appearance | White to yellow powder | White to light brown solid |

| Melting Point | 140.5 °C | 114-118 °C |

| Water Solubility | 900 mg/L | 825 mg/L |

| pKa | 2.64 - 3.31 | - |

Data sourced from various public chemical databases.[7][17][18][19]

Experimental Protocols

The Avena Coleoptile Curvature Test: A Classic Bioassay for Auxin Activity

The discovery and development of synthetic auxins were heavily reliant on robust bioassays to screen for activity. The Avena (oat) coleoptile curvature test, pioneered by F.W. Went, was the gold standard.[2][3][20][21][22]

Principle: This test is based on the principle that auxin applied asymmetrically to a decapitated coleoptile will cause differential growth, resulting in a measurable curvature. The degree of curvature is proportional to the concentration of the auxin.[3][20]

Methodology:

-

Germination: Avena sativa seeds are germinated in the dark to produce etiolated seedlings with long, straight coleoptiles.[2][20]

-

Decapitation: The apical tip (approximately 1 mm) of the coleoptile, the primary site of natural auxin production, is excised.[2][20]

-

Application of Test Substance: An agar block containing the test substance (e.g., a newly synthesized chlorophenoxyacetic acid derivative) is placed asymmetrically on the cut surface of the coleoptile.[2][20]

-

Incubation: The seedlings are incubated in the dark under controlled temperature and humidity for a set period (e.g., 90-120 minutes).[2][20]

-

Measurement: The resulting angle of curvature of the coleoptile is measured, often from a shadowgraph projection.[20][21] This curvature is then compared to a standard curve generated with known concentrations of IAA to quantify the auxin-like activity of the test compound.

Laboratory Synthesis of 2,4-Dichlorophenoxyacetic Acid

Principle: This synthesis involves the condensation of 2,4-dichlorophenol with chloroacetic acid via a Williamson ether synthesis, followed by acidification to yield the final product.

Methodology: [12][13][14][15][16]

-

Preparation of Sodium 2,4-Dichlorophenoxide: 2,4-dichlorophenol is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt.

-

Preparation of Sodium Chloroacetate: Chloroacetic acid is neutralized with an equimolar amount of sodium hydroxide solution.

-

Condensation Reaction: The sodium 2,4-dichlorophenoxide solution is heated (e.g., to 90-110 °C), and the sodium chloroacetate solution is added dropwise. The reaction mixture is refluxed for several hours to ensure complete reaction.

-

Isolation of the Sodium Salt: After the reaction is complete, the mixture is cooled, and the sodium salt of 2,4-D may precipitate or be salted out.

-

Acidification: The sodium salt is redissolved in water and acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate group, causing the 2,4-D to precipitate out of the solution.

-

Purification: The crude 2,4-D is collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent.

Figure 2: Simplified workflow for the synthesis of 2,4-D.

Analytical Methodologies

The development of robust analytical methods is crucial for quality control, environmental monitoring, and research applications of chlorophenoxyacetic acids. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the quantitative analysis of these compounds.[23][24][25][26]

Quantitative Analysis of 2,4-D by HPLC-UV

Principle: This method separates 2,4-D from other components in a sample matrix using a reversed-phase HPLC column. The concentration of 2,4-D is then determined by measuring its absorbance of UV light at a specific wavelength.

-

Sample Preparation: The sample (e.g., a formulated herbicide product, soil extract, or water sample) is appropriately diluted and filtered to remove particulate matter.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.[23]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer is typically employed.[23][24] The acidic conditions suppress the ionization of the carboxylic acid group of 2,4-D, leading to better retention and peak shape.

-

Detection: The eluent from the column is passed through a UV detector set to a wavelength where 2,4-D exhibits strong absorbance (e.g., 220-230 nm).[23][24]

-

-

Quantification: The peak area of 2,4-D in the sample chromatogram is compared to the peak areas of a series of standard solutions of known 2,4-D concentrations to construct a calibration curve. The concentration of 2,4-D in the unknown sample is then calculated from this curve.

Conclusion and Legacy

The discovery of chlorophenoxyacetic acids was a triumph of applied plant science, born out of a fundamental understanding of plant hormones and driven by the urgent needs of a world at war. These compounds revolutionized agriculture by providing farmers with a powerful and cost-effective tool for weed management, thereby significantly increasing crop yields.[6][27] The science behind their discovery and mechanism of action has paved the way for the development of numerous other classes of herbicides and plant growth regulators. While the use of some early phenoxy herbicides has been curtailed due to environmental and health concerns, the foundational principles established through their discovery continue to be a cornerstone of modern weed science and plant biotechnology.

References

- The synthesis of 2,4-dichlorophenoxyacetic acid. Homework.Study.com.

- Rapid Analysis of 2,4-D in Soil Samples by Modified Soxhlet Apparatus Using HPLC with UV Detection. Journal of Chromatographic Science.

- Study Notes on Bioassay (With Diagram) | Plants. Biology Discussion.

- The Avena geo-curvature test : A quick and simple bioassay for auxins. Planta.

- Preparation method of 2,4-dichlorin phenoxyacetic acid. Google Patents.

- QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Agricultural, Food and Environmental Sciences.

- Small scale synthesis of 2,4-dichlorophenoxyacetic acid. Journal of Chemical Education.

- Auxin Bioassay. Scribd.

- Method for preparing 2,4-dichlorophenoxyacetic acid. Google Patents.

- Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. National Agricultural Library.

- The Avena curvature is used for bioassay of. Vedantu.

- Studies on the effect of plant growth regulators on Tobacco. Madras Agricultural Journal.

- Method for synthesizing 2,4-dichlorphenoxyacetic acid. Google Patents.

- 2,4-Dichlorophenoxyacetic acid. Wikipedia.

- Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLOS One.

- In the beginning: the multiple discovery of the first hormone herbicides. Weed Science.

- Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 24d.info.

- Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. National Institutes of Health.

- (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229. PubChem.

- Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). inchem.org.

- Zimmerman, P.W. and Hitchcock, A.E. (1942) Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321-343. Scientific Research Publishing.

- Auxin can be bioassayed by. askIITians.

- Analysis and Monitoring of the Herbicide 2,4-D in Agricultural Drainage Systems and Karun River Using HPLC Method. Pollution.

- 2,4-Dichlorophenoxyacetic acid. American Chemical Society.

- Physicochemical properties of the MCPA and 2,4-D herbicides. ResearchGate.

- 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D). Prevent Cancer Now.

- 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study. Molecules.

- CHEMICAL AND PHYSICAL INFORMATION. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). National Center for Biotechnology Information.

- Volume 12 1941-1942. Contributions from Boyce Thompson Institute.

- In the beginning: the multiple discovery of the first hormone herbicides. ResearchGate.

- Development of herbicides after 1945. ResearchGate.

- In the beginning: The multiple discovery of the first hormone herbicides. ResearchGate.

- 2,4-Dichlorophenoxyacetic acid.

- Pokorny, R. (1941) Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63, 1768. Scientific Research Publishing.

- First Modern Herbicide Is Introduced. EBSCO.

Sources

- 1. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]

- 2. scribd.com [scribd.com]

- 3. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]

- 4. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 8. acs.org [acs.org]

- 9. Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity · [nal.usda.gov]

- 10. Studies on the effect of plant growth regulators on Tobacco [masujournal.org]

- 11. deq.mt.gov [deq.mt.gov]

- 12. homework.study.com [homework.study.com]

- 13. CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 16. CN103145549B - Method for synthesizing 2,4-dichlorphenoxyacetic acid - Google Patents [patents.google.com]

- 17. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 18. researchgate.net [researchgate.net]

- 19. preventcancernow.ca [preventcancernow.ca]

- 20. biologydiscussion.com [biologydiscussion.com]

- 21. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Auxin can be bioassayed by(a)Lettuce hypocotyl elongation(b)Avena col - askIITians [askiitians.com]

- 23. academic.oup.com [academic.oup.com]

- 24. fznh.ukim.edu.mk [fznh.ukim.edu.mk]

- 25. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]

- 26. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Auxin-Like Activity of 2,3-Dichlorophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the auxin-like activity of 2,3-Dichlorophenoxyacetic acid (2,3-D), a synthetic auxin analogue. While less studied than its isomer, 2,4-D, understanding the molecular and physiological effects of 2,3-D is crucial for researchers in plant biology, herbicide development, and chemical biology. This document details the presumptive molecular mechanism of action of 2,3-D through the established auxin signaling pathway, provides detailed protocols for quantifying its biological activity, and discusses the expected physiological and morphological consequences of its application to plants. The guide is intended to be a valuable resource for designing and interpreting experiments involving this compound.

Introduction: The Chemical and Biological Landscape of this compound